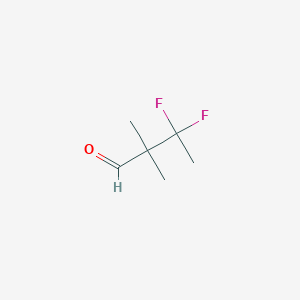

3,3-Difluoro-2,2-dimethylbutanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethylbutanal is a chemical compound with the CAS Number: 1996581-55-5 . It has a molecular weight of 136.14 .

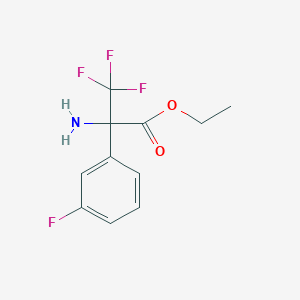

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C6H10F2O . The exact structure would need to be confirmed by spectroscopic analysis.Scientific Research Applications

Environmental and Health Impact Studies

Research on compounds related to 3,3-Difluoro-2,2-dimethylbutanal, especially fluorinated alternatives, has focused on understanding their environmental persistence and potential health risks. Studies have found that per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds similar in structure or function to this compound, are emerging persistent organic pollutants. These substances, due to their resistance to degradation and bioaccumulation potential, present considerable environmental and health risks. They have been found in various environmental media and human tissues, indicating widespread exposure. Fluorinated alternatives exhibit systemic multiple organ toxicities, comparable or even more severe than those of legacy PFASs, underscoring the need for additional toxicological studies to assess their long-term safety (Yu Wang et al., 2019).

Microbial Degradation and Environmental Fate

The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to this compound, has been the subject of extensive research. These studies aim to understand the pathways and mechanisms of degradation in various environmental settings. The findings suggest that while some fluorinated compounds can undergo microbial degradation, leading to the formation of perfluoroalkyl acids (PFAAs), the process is complex and highly dependent on specific environmental conditions. This research underscores the challenges in mitigating the environmental impact of fluorinated compounds and highlights the need for further studies to explore effective degradation pathways (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Technological Applications and Challenges

Studies have also explored the application of fluorinated compounds in technology and industry, focusing on their unique properties such as high chemical stability and resistance to extreme conditions. For instance, microfluidic devices utilizing poly(dimethylsiloxane) (PDMS) incorporate fluorinated components to enhance performance in biological studies. These applications benefit from the advantageous properties of fluorinated compounds, including their stability and resistance to various chemical and physical stresses. However, the environmental and health concerns associated with these substances necessitate careful consideration and management of their use (S. Sia & G. Whitesides, 2003).

properties

IUPAC Name |

3,3-difluoro-2,2-dimethylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-5(2,4-9)6(3,7)8/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEYNVJCQFQACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate](/img/structure/B2620846.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)